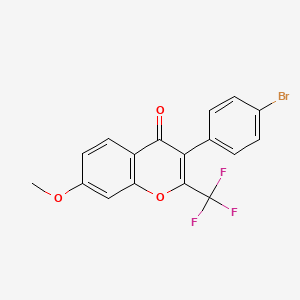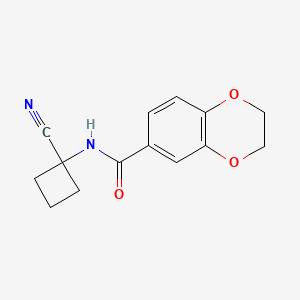
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several notable functional groups including a pyrazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring. These are all heterocyclic structures, meaning they contain atoms of at least two different elements. Pyrazole and pyrimidine rings are aromatic and contain nitrogen atoms, while azetidine and piperazine rings are saturated and contain nitrogen atoms .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the heterocyclic rings. These could potentially act as nucleophiles in reactions. Additionally, the compound could potentially participate in reactions typical for aromatic compounds like electrophilic aromatic substitution .Applications De Recherche Scientifique
Anticancer Activity
Cervical Cancer Cells
Anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, including a compound similar to the query chemical, have shown anticancer activity in cervical cancer cells. These compounds induced cell cycle arrest and activated p53, a protein involved in cell cycle regulation, in cervical cancer cells. This suggests their potential as therapeutic agents against cancers with low levels of p53, such as cervical cancer (Kamal et al., 2012).
Antiproliferative Activity
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were found to exhibit higher anticancer activity than the reference drug doxorubicin, suggesting their effectiveness as potential anticancer agents (Hafez et al., 2016).
Antimicrobial Activity
- Antimicrobial and Antifungal Agents: Synthesized compounds, including pyrazole and pyrimidine derivatives, have demonstrated significant antimicrobial and antifungal activities. This indicates their potential use as new therapeutic agents for treating infections caused by bacteria and fungi (Sanjeeva et al., 2022).
Molecular Interaction and Drug Development
Drug Interaction Studies
Research on molecules structurally related to the query chemical has been conducted to understand their interaction with various receptors. For instance, studies on how such compounds bind to cannabinoid receptors provide valuable insights for drug development (Shim et al., 2002).
Anticonvulsant Properties
Compounds similar to the query chemical have been reported as promising new anticonvulsant drug candidates. These findings are crucial in the development of new treatments for seizure disorders (Severina et al., 2021).
Receptor Antagonist Potential
- Histamine H3 Receptor Antagonists: Molecules with structural similarities to the query chemical have been evaluated for their affinity at human histamine H3 receptors, indicating their potential as antagonists for treating conditions like allergies and asthma (Swanson et al., 2009).
Synthesis and Structural Analysis
- X-ray Structure Characterisation: Novel pyrazole carboxamide derivatives, including compounds similar to the query molecule, have been synthesized and characterized, including X-ray crystal analysis. Such studies are essential for understanding the molecular structure and properties of these compounds (Lv et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O/c29-18(25-7-9-26(10-8-25)19-20-3-1-4-21-19)15-12-27(13-15)16-11-17(23-14-22-16)28-6-2-5-24-28/h1-6,11,14-15H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHPTKANQVULFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2373820.png)


![2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2373828.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2373833.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373836.png)
![Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2373837.png)
![5-[2-(4-Ethylphenyl)imino-8-methoxychromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2373838.png)
![3-(2-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2373839.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2373841.png)

